
5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a hex-3-enoic acid backbone with a methyl group at the 5th position and a propan-2-ylidene group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-methylbutanal with acetone, followed by oxidation to form the desired carboxylic acid. The reaction conditions typically include the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate (KMnO4) for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by oxidation. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted carboxylic acids.
Aplicaciones Científicas De Investigación
5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The propan-2-ylidene group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-butenoic acid: Similar structure but lacks the propan-2-ylidene group.
3-Methyl-2-pentenoic acid: Similar structure but with a different alkyl group at the 2nd position.
4-Methyl-2-pentenoic acid: Similar structure but with a different alkyl group at the 4th position.
Uniqueness
5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid is unique due to the presence of both a methyl group and a propan-2-ylidene group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
62687-40-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylidenehex-3-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)5-6-9(8(3)4)10(11)12/h5-7H,1-4H3,(H,11,12) |
Clave InChI |
YKDAHOZBTOUFAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CC(=C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


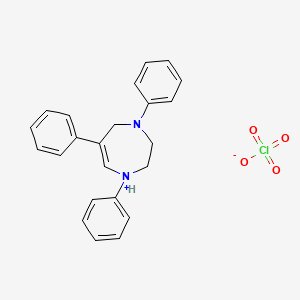
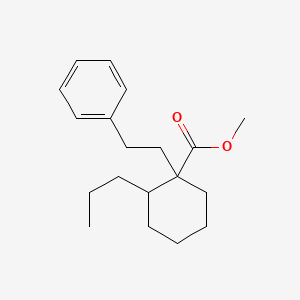

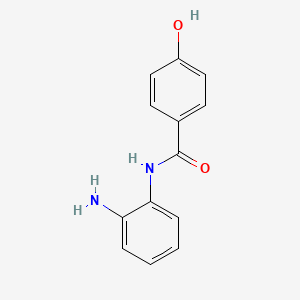
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
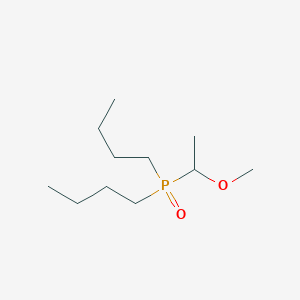
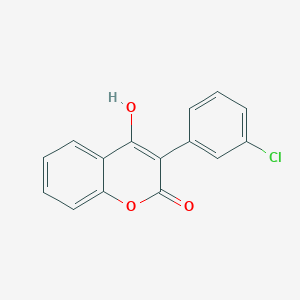
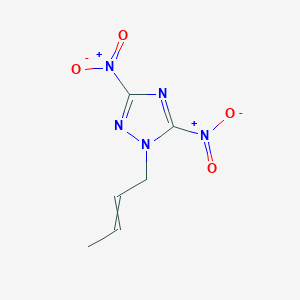



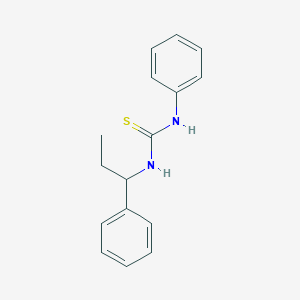

![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
